1-(5-(4-Chlorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-3-yl)-4-methylpiperazine
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Overview
Description
1-(5-(4-Chlorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-3-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a pyrazole ring, all connected to a piperazine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-Chlorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-3-yl)-4-methylpiperazine typically involves multi-step reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Chlorophenyl and Pyridinyl Groups: The chlorophenyl and pyridinyl groups can be introduced through nucleophilic substitution reactions.
Formation of the Piperazine Moiety: The final step involves the reaction of the intermediate compound with 4-methylpiperazine under suitable conditions, such as reflux in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(4-Chlorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(5-(4-Chlorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-3-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(4-Chlorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-3-yl)-4-methylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(pyridin-4-yl)-1H-pyrazole: Lacks the piperazine moiety.
1-(4-Chlorophenyl)-4-methylpiperazine: Lacks the pyrazole and pyridinyl groups.
1-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-4-methylpiperazine: Lacks the pyridinyl group.
Uniqueness
1-(5-(4-Chlorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-3-yl)-4-methylpiperazine is unique due to its combination of a pyrazole ring, chlorophenyl group, pyridinyl group, and piperazine moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20ClN5 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)-4-pyridin-4-yl-1H-pyrazol-3-yl]-4-methylpiperazine |
InChI |
InChI=1S/C19H20ClN5/c1-24-10-12-25(13-11-24)19-17(14-6-8-21-9-7-14)18(22-23-19)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3,(H,22,23) |
InChI Key |
BKQFXMIFPQJYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NNC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)Cl |
Synonyms |
1-(5-(4-chlorophenyl)-4-(4-pyridinyl)-1H-pyrazol-3-yl)-4-methylpiperazine SC 806 SC-806 SC806 cpd |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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